Enhanced Lipophilicity (Computed LogP) vs. Methyl Ester Analog
The ethyl ester derivative exhibits a higher computed LogP (1.96) compared to the methyl ester analog (1.57), indicating greater lipophilicity that may translate to improved membrane permeability or organic solvent solubility .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.96 |
| Comparator Or Baseline | Methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate (CAS 1428139-29-0): LogP = 1.57 |
| Quantified Difference | ΔLogP = +0.39 (25% higher lipophilicity) |
| Conditions | Predicted LogP values provided by vendor (Leyan) using proprietary computational models; comparative analysis under identical prediction methodology |
Why This Matters
Higher lipophilicity can influence compound partitioning in biphasic reaction systems and may be a decisive factor when optimizing synthetic intermediates for downstream biological screening where membrane penetration is critical.
